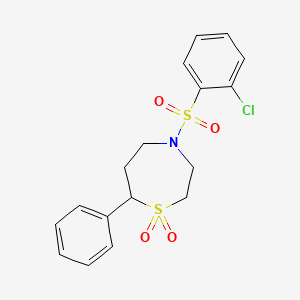
4,4-Dimethyl-5-oxohexanenitrile
Overview
Description
4,4-Dimethyl-5-oxohexanenitrile is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentanenitrile with an oxidizing agent to introduce the ketone functionality. Another method includes the use of a Grignard reagent, where 4,4-dimethylpentanenitrile reacts with a suitable organomagnesium compound followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-oxohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2) or the ketone group to an alcohol (-OH).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4,4-Dimethyl-5-oxohexanenitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitrile and ketone groups.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-oxohexanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic attack, leading to the formation of imines or amines. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. These reactions are facilitated by the presence of specific catalysts or reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanenitrile: Lacks the ketone functionality, making it less reactive in certain chemical reactions.
5-Oxohexanenitrile: Similar structure but without the dimethyl substitution, affecting its steric and electronic properties.
4-Methyl-5-oxohexanenitrile: Contains only one methyl group, leading to different reactivity and physical properties.
Uniqueness
4,4-Dimethyl-5-oxohexanenitrile is unique due to the presence of both nitrile and ketone groups, which provide a versatile platform for various chemical transformations. The dimethyl substitution also influences its reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4,4-dimethyl-5-oxohexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLKUQCCMUXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
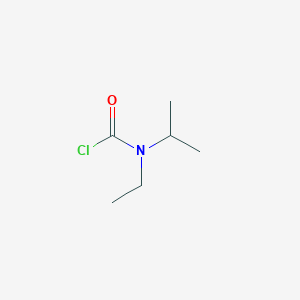
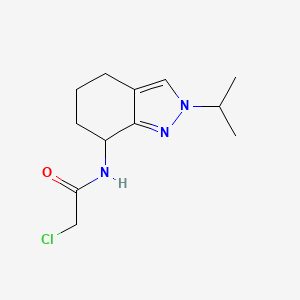
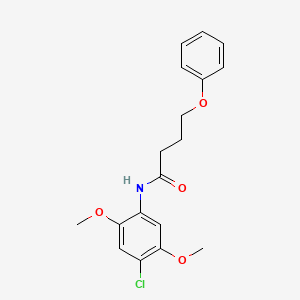
![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)
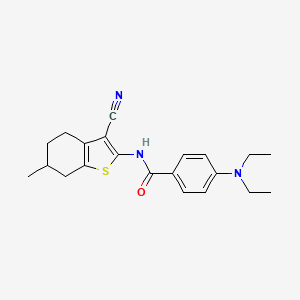
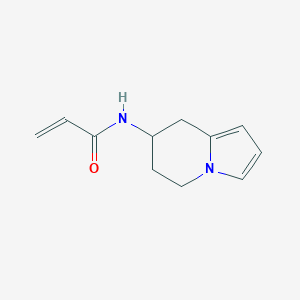
![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)
![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)
![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)
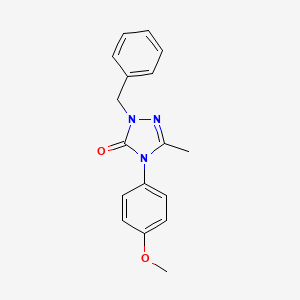
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)
![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2934721.png)
